molecular formula C11H10ClNO3 B13716578 4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid

4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid

Cat. No.: B13716578
M. Wt: 239.65 g/mol
InChI Key: QXKPIUXWTRDBJU-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1-methylindole-2-carboxylic acid is a substituted indole derivative featuring a chloro group at position 4, a methoxy group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

4-chloro-5-methoxy-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C11H10ClNO3/c1-13-7-3-4-9(16-2)10(12)6(7)5-8(13)11(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

QXKPIUXWTRDBJU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=C(C=C2)OC)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid typically involves several steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-5-methoxyindole with methyl iodide in the presence of a base to introduce the methyl group at the nitrogen atom. This is followed by carboxylation at the 2-position using carbon dioxide under high pressure and temperature . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-1-methylindole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 4-chloro-5-methoxy-1-methylindole-2-carboxylic acid and analogous indole derivatives:

Compound Name Substituents (Positions) Functional Groups CAS Number Key Applications/Notes
4-Chloro-5-methoxy-1-methylindole-2-carboxylic acid Cl (4), OMe (5), Me (1), COOH (2) Carboxylic acid, chloro, methoxy Not Provided Likely R&D use (inferred from analogues)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), Me (3), COOH (2) Carboxylic acid, chloro, methyl 16381-48-9 Restricted to R&D not for medicinal use
5-Methoxy-indole-2-carboxylic acid OMe (5), COOH (2) Carboxylic acid, methoxy 4382-54-1 Research intermediate
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) Cl (benzoyl), OMe (5), Me (2), acetic acid (3) Carboxylic acid, benzoyl, methoxy 53-86-1 NSAID; anti-inflammatory drug
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid Cl (5), Me (1,3), COOH (2) Carboxylic acid, chloro, methyl 152088-13-6 Structural analog; R&D applications

Impact of Substituents on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The chloro group (electron-withdrawing) at position 4 in the target compound may enhance the acidity of the carboxylic acid group compared to 5-methoxy-indole-2-carboxylic acid, which lacks a chloro substituent . The methoxy group (electron-donating) at position 5 could increase solubility in polar solvents relative to non-polar methyl groups.
  • Lipophilicity and Bioavailability :

    • The methyl group at position 1 in the target compound may improve membrane permeability compared to unmethylated analogues like 5-methoxy-indole-2-carboxylic acid.
    • Indomethacin’s benzoyl and acetic acid groups contribute to its pharmacological activity but also increase molecular weight and complexity .
  • Synthetic Considerations :

    • Synthesis of the target compound likely involves regioselective substitution steps, similar to methods described for 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., reflux with acetic acid and sodium acetate) .

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